molecular formula C12H12N2O3 B2547606 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid CAS No. 860084-48-6

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid

Cat. No.: B2547606
CAS No.: 860084-48-6
M. Wt: 232.239
InChI Key: VLQZTHQZSBGXIJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 12.1 (s, 1H, COOH), 8.2–7.4 (m, 4H, aromatic), 4.3 (q, 1H, CH), 2.5 (s, 3H, CH₃), 1.6 (d, 3H, CH₃).
  • ¹³C NMR :
    • δ 174.2 (COOH), 167.8 (C=O), 154.3–121.4 (aromatic), 52.1 (CH), 25.3 (CH₃).

Infrared (IR) Spectroscopy

  • Peaks at 1705 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, quinazolinone), and 1600 cm⁻¹ (C=N).

Mass Spectrometry (MS)

  • ESI-MS : m/z 233.1 [M+H]⁺, 215.0 [M+H–H₂O]⁺.
  • Fragmentation patterns confirm cleavage of the propanoic acid side chain and decarboxylation.

Figures
Figure 1. 3D structure showing planar quinazolinone core and propanoic acid side chain.
Figure 2. Tautomeric equilibria between lactam (A) and lactim (B) forms.

Properties

IUPAC Name

2-(2-methyl-4-oxoquinazolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7(12(16)17)14-8(2)13-10-6-4-3-5-9(10)11(14)15/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQZTHQZSBGXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Esterification and Amidation of the Propanoic Acid Group

The carboxylic acid moiety undergoes typical nucleophilic acyl substitutions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters. For example, methyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoate can be synthesized via reflux with H₂SO₄ .

  • Amidation : Couples with amines (e.g., aniline, glycine) using carbodiimide reagents (e.g., DCC) to yield amides. A similar acetamide derivative (4h ) was reported in larvicidal studies .

Example Reaction Table :

ReagentConditionsProductYieldSource
Methanol/H⁺Reflux, 12 hMethyl ester75–85%
Aniline/DCCTHF, rt, 24 hN-Phenylacetamide derivative60–70%

Condensation Reactions at the Quinazolinone Core

The 4-oxoquinazolin-3(4H)-yl group participates in cyclocondensation:

  • With Amino Acids : Reacts with glycine in pyridine to form fused quinazolinone derivatives, as demonstrated in the synthesis of 3-(3-(carboxymethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid .

  • With Thiosemicarbazide : Forms thiadiazole rings under POCl₃, producing antimicrobial agents (e.g., compound 3 in ).

Key Mechanistic Insight :
The lactam carbonyl activates adjacent positions for nucleophilic attack, enabling heterocycle formation .

Functionalization of the 2-Methyl Group

The methyl substituent on the quinazolinone ring undergoes limited reactivity but can participate in:

  • Halogenation : Radical bromination under NBS/light yields brominated derivatives, though not directly documented for this compound .

  • Oxidation : Potential conversion to a carboxylic acid under strong oxidants (e.g., KMnO₄), inferred from analogous quinazolinone transformations .

Hydrolysis of the Lactam Ring

Under acidic or basic conditions, the quinazolinone ring opens:

  • Acidic Hydrolysis : Yields anthranilic acid derivatives via cleavage of the C–N bond .

  • Basic Hydrolysis : Forms unstable intermediates that may re-cyclize under reflux .

Reaction Pathway :

QuinazolinoneHCl/H2OAnthranilic acid+Propanoic acid derivative\text{Quinazolinone} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Anthranilic acid} + \text{Propanoic acid derivative}

Cycloaddition and Heterocycle Formation

The propanoic acid side chain facilitates cyclization:

  • With Hydrazines : Forms pyrazolidinone derivatives under dehydrating conditions .

  • With Urea : Produces quinazolinone-fused diketopiperazines via microwave-assisted synthesis .

Biological Activity-Driven Modifications

  • Larvicidal Derivatives : N-Arylacetamides (e.g., 4a–i ) show LC₅₀ values of 2.085–4.201 µg/mL against Aedes aegypti larvae .

  • Antimicrobial Agents : Thiadiazole-quinazolinone hybrids exhibit MIC values <10 µg/mL against S. aureus and E. coli .

Structure-Activity Relationship (SAR) Table :

Modification SiteBiological ActivityKey FindingSource
Propanoic acid → AmideLarvicidalEnhanced binding to AChBP/AChE
Quinazolinone + ThiadiazoleAntimicrobialSynergistic inhibition of bacterial growth

Spectroscopic Characterization

  • IR : Strong absorptions at 1651–1695 cm⁻¹ (C=O stretches) .

  • ¹H NMR : Distinct signals for methyl (δ 2.48–2.56 ppm) and propanoic acid protons (δ 2.87–5.54 ppm) .

Scientific Research Applications

Synthetic Routes

StepDescription
1Condensation of 2-aminobenzamide with an aldehyde or ketone
2Cyclization to form the quinazolinone core
3Functional group modifications to achieve the final product

Chemistry

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid serves as a crucial building block for synthesizing more complex quinazolinone derivatives. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced biological activities.

Biology and Medicine

Research has focused on its potential as an anti-cancer and anti-inflammatory agent. Studies indicate that this compound can interact with specific molecular targets, inhibiting enzymes involved in cell proliferation.

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have shown significant antimicrobial properties. The agar diffusion method has been utilized to evaluate effectiveness against various bacterial strains.

Case Study Findings :

  • Tested Strains : E. coli, Staphylococcus aureus
  • Results : Structural modifications enhance antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and A375 (melanoma).

Mechanism of Action :
The compound may induce autophagic cell death through inhibition of specific kinases involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is significantly influenced by structural attributes. Modifications at the α-position of the propanoic acid moiety can enhance both antimicrobial and anticancer activities.

ModificationEffect on Activity
Alkyl substituentsIncreased antimicrobial properties
Carboxyl groupsEnhanced cytotoxicity against cancer cells

Summary of Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activities of quinazolinone derivatives:

  • Antimicrobial Efficacy : Compounds exhibit promising antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Certain derivatives show significant cytotoxic effects on various cancer cell lines.
  • Future Directions : Continued exploration of SAR can lead to the development of more effective agents based on the quinazolinone scaffold.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Structural Comparisons

Core Modifications
  • 3-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid (CAS: 25818-88-6): Lacks the 2-methyl group, resulting in reduced steric hindrance and altered electronic properties .
  • 3-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoic Acid (Compound 10): Contains an additional 2-oxo group, forming a 1,2-dihydroquinazolinone system. This modification increases hydrogen-bonding capacity .
  • 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic Acid (CAS: 115948-90-8): Features a phenyl group on the propanoic acid chain, enhancing lipophilicity .
Side-Chain Variations
  • 2-(4-(4-Oxoquinazolin-3(4H)-yl)phenyl)acetic Acid (Compound 2d): Replaces the propanoic acid with a phenylacetic acid group, introducing aromaticity and altering solubility .

Table 1: Structural Features of Selected Quinazolinone Derivatives

Compound Name Core Structure Substituents Key Features
Target Compound (860084-48-6) 4-Oxoquinazolin-3(4H)-one 2-Methyl, 3-propanoic acid Steric hindrance from methyl group
3-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid 4-Oxoquinazolin-3(4H)-one 3-Propanoic acid Higher solubility, no methyl group
Compound 10 2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-one 3-Propanoic acid Additional 2-oxo group, dihydro state
Compound 12 2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-one 4-Butanoic acid Longer chain for enhanced lipophilicity

Physicochemical Properties

  • Molecular Weight : The target compound (C${11}$H${10}$N${2}$O${3}$) has a molecular weight of 218.21 g/mol, lower than phenyl-substituted analogs like Compound 2d (280.28 g/mol) .
  • Solubility: The propanoic acid group enhances aqueous solubility compared to esters (e.g., methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate) .
  • Melting Point : Analogous compounds such as Compound 2d exhibit higher melting points (267°C) due to crystalline packing from aromatic interactions .

Biological Activity

2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid, a compound featuring a quinazolinone structure, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.23 g/mol
  • CAS Number : 860084-48-6
  • Melting Point : 200 °C
  • Physical State : Solid

Antimicrobial Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that structural modifications can enhance the activity against various bacterial strains.

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus0.0039 - 0.025 mg/mL
3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acidVarious Gram-positive and Gram-negative bacteriaVaries significantly based on substitution

The agar diffusion method has been employed to assess the antimicrobial activity of these compounds, revealing varying levels of effectiveness based on their chemical structure and substituents .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Notably, studies have shown that compounds with similar structures can induce autophagic cell death and exhibit cytotoxicity in melanoma and colorectal carcinoma cells.

Case Study Findings :

  • Cell Lines Tested :
    • MCF-7 (breast adenocarcinoma)
    • A375 (melanoma)
    • HCT116 (colorectal carcinoma)
  • Mechanism of Action :
    • Induction of reactive oxygen species (ROS)
    • Lipid peroxidation leading to autophagic cell death .
  • Cytotoxicity Results :
    • Significant inhibition of cell proliferation was observed in treated groups compared to controls.
    • The structure of the compound influences its lipophilicity and subsequent cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives can be significantly influenced by their structural attributes. Modifications at the α-position of the propanoic acid moiety have been shown to alter antimicrobial efficacy and anticancer activity.

Key Observations:

  • Alkyl, carboxyl, and acetamide substituents can enhance the antimicrobial properties.
  • The presence of specific functional groups correlates with increased cytotoxicity against cancer cells .

Summary of Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activities of quinazolinone derivatives:

  • Antimicrobial Efficacy :
    • Compounds with diverse substituents show promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential :
    • Certain derivatives exhibit significant cytotoxic effects on various cancer cell lines, suggesting their potential as therapeutic agents.
  • Future Directions :
    • Continued exploration of SAR can lead to the development of more effective antimicrobial and anticancer agents based on the quinazolinone scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with propanoic acid precursors. Key steps include quinazolinone ring formation and subsequent functionalization. For example, outlines a scheme for synthesizing analogous 4-oxoquinazoline derivatives, emphasizing the use of anhydrous conditions and catalysts like acetic acid or p-toluenesulfonic acid. Reaction temperature (e.g., reflux at 110–130°C) and solvent polarity significantly affect yields, as demonstrated in similar syntheses yielding 48–68% . Characterization via FT-IR (C=O stretch at ~1700 cm⁻¹) and melting point analysis (e.g., 122–124°C for related compounds) is critical for purity assessment .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 7.5–8.4 ppm) and methylene/methyl groups (δ 2.1–3.2 ppm). FT-IR confirms carbonyl (1702 cm⁻¹) and thioxothiazolidinone (1247 cm⁻¹) functionalities in derivatives .
  • Chromatography : HPLC with C18 columns (e.g., 5 µm particle size) and mobile phases like acetonitrile/water (0.1% TFA) can separate impurities, as shown in for related propanoic acid derivatives .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Recrystallization using ethanol/water mixtures or dichloromethane/hexane systems is effective. For challenging separations, flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (as in ) resolves stereoisomers and polar byproducts. Purity >95% is achievable, with residual solvents quantified via GC-MS .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., IC₅₀ variability) may arise from assay conditions (pH, temperature) or impurity profiles. Researchers should:

  • Validate compound purity via orthogonal methods (HPLC, HRMS).
  • Replicate assays under standardized conditions (e.g., 37°C, pH 7.4).
  • Cross-reference with structurally validated analogs (e.g., ’s anti-inflammatory propanoic acid derivatives) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use InChIKey-derived 3D structures (e.g., VGMCZELQCNPMQV for analogs) to model binding to enzymes like cyclooxygenase-2. Software like AutoDock Vina assesses hydrogen bonding and hydrophobic interactions .
  • QSAR Analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends. ’s synthesis of derivatives with varying aryl groups provides a scaffold for such studies .

Q. What are the challenges in designing structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Key challenges include:

  • Stereochemical Control : Ensuring enantiomeric purity (e.g., (S)- vs. (R)-configurations) via chiral HPLC or asymmetric synthesis ( ’s use of (S)-amino acids) .
  • Metabolic Stability : Incorporate prodrug moieties (e.g., ester groups) to enhance bioavailability, as seen in ’s propanoic acid derivatives .

Q. How should researchers handle conflicting spectroscopic data from different synthetic batches?

  • Methodological Answer :

  • Batch Comparison : Analyze ¹H NMR shifts (e.g., δ 8.39 ppm for nitrophenyl protons in ) across batches to detect regioisomers or solvates .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, ’s SMILES strings help trace backbone connectivity in complex analogs .

Key Recommendations

  • Synthesis : Prioritize anhydrous conditions and catalytic acid for quinazolinone formation .
  • Characterization : Combine NMR, IR, and melting point analysis with impurity profiling .
  • Biological Studies : Cross-validate activity data using standardized assays and computational models .

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